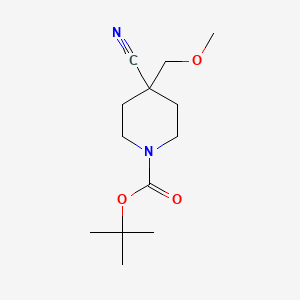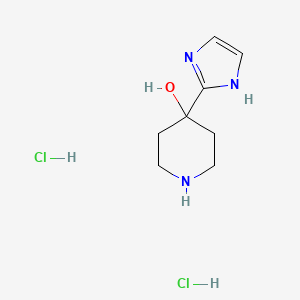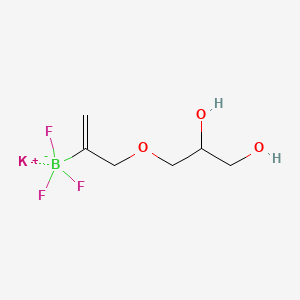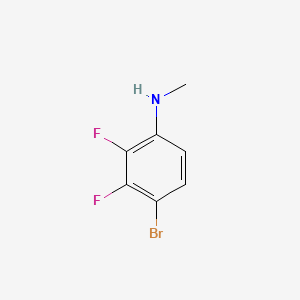
1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes tert-butyl groups, an aminomethyl group, and a fluoropyrazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate typically involves multiple steps, starting with the preparation of the pyrazolidine ring. The fluorination and introduction of the aminomethyl group are key steps that require specific reagents and conditions. Common reagents used in the synthesis include tert-butyl alcohol, fluorinating agents, and aminomethylating agents. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reactive intermediates. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the fluorine atom.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in a variety of derivatives with different functional groups.
科学研究应用
1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,2-Di-tert-butylbenzene: Shares the tert-butyl groups but lacks the pyrazolidine ring and fluorine atom.
1,2-Di-tert-butyl-4-fluorobenzene: Similar in having tert-butyl and fluorine but differs in the ring structure.
1,2-Di-tert-butyl-4-aminomethylbenzene: Contains the aminomethyl group but lacks the fluorine and pyrazolidine ring.
Uniqueness
1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate is unique due to its combination of functional groups and ring structure. This uniqueness provides specific chemical properties and reactivity that are not found in the similar compounds listed above.
属性
分子式 |
C14H26FN3O4 |
|---|---|
分子量 |
319.37 g/mol |
IUPAC 名称 |
ditert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H26FN3O4/c1-12(2,3)21-10(19)17-8-14(15,7-16)9-18(17)11(20)22-13(4,5)6/h7-9,16H2,1-6H3 |
InChI 键 |
XFNPRYWNCRIJCE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CN1C(=O)OC(C)(C)C)(CN)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine hydrochloride](/img/structure/B13490407.png)
![Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride](/img/structure/B13490415.png)
![rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13490420.png)








![1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-](/img/structure/B13490477.png)

![5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol](/img/structure/B13490479.png)
